molecular formula C20H28N2O5 B6094945 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide

2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide

Cat. No.: B6094945
M. Wt: 376.4 g/mol
InChI Key: UNHDLTOAPHTJLO-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide typically begins with the preparation of 2,3-dimethoxybenzoic acid. This acid is then reacted with 1-(4-oxopentanoyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the piperidine and oxopentanoyl groups, resulting in different chemical properties and applications.

    N-[[1-(4-Oxopentanoyl)piperidin-3-yl]methyl]benzamide:

    2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

2,3-Dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide is unique due to the presence of both methoxy groups and the piperidine ring with an oxopentanoyl substituent

Properties

IUPAC Name

2,3-dimethoxy-N-[[1-(4-oxopentanoyl)piperidin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-14(23)9-10-18(24)22-11-5-6-15(13-22)12-21-20(25)16-7-4-8-17(26-2)19(16)27-3/h4,7-8,15H,5-6,9-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHDLTOAPHTJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCCC(C1)CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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